![molecular formula C11H16ClNO B7952143 6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride](/img/structure/B7952143.png)
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spasmolytic Agents : N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, synthesized from 1,2,3,4-tetrahydro-2-naphthylamines, have been evaluated for their spasmolytic properties. Some compounds in this category exhibited a nerve-selective effect on the colon and were more active than reference drugs like mebeverine (Kanao et al., 1982).
Synthesis of Optically Active Compounds : The compound has been used in the practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, an optically active form, through optical resolution processes (Yanagi et al., 2001).
Formation of Amino-Substituted Derivatives : Amino substituted derivatives of 1,2,3,4-tetrahydronaphthalene and 5,6,7,8-tetrahydroquinoline, such as 1,2,3,4-tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine, have been synthesized for various applications (Nomura et al., 1974).
Monoamine Oxidase Inhibitor Synthesis : 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride, an important intermediate for monoamine oxidase inhibitors, has been synthesized from benzene through various chemical reactions (Yu, 2013).
Local Anesthetic Activity : Certain N-substituted 1,2,3,4-tetrahydro-1- and 2-naphthylamines have been tested for local anesthetic activity, with some compounds showing promising results compared to tetracaine and lidocaine (Dren et al., 1978).
Neurogenic Potential and Pharmacological Characterization : 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) and its hybrids have been studied for their neurogenic potential and pharmacological properties, including their effects on serotonergic and melatonergic receptors (De la Fuente Revenga et al., 2015).
properties
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKCRQVOCWUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)[NH3+])C=C1.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride | |
CAS RN |
4003-88-7 | |
Record name | 2-Naphthylamine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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